2H-Pyran-2-one,5-butyl-5-ethyltetrahydro-
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Overview
Description
2H-Pyran-2-one,5-butyl-5-ethyltetrahydro-: is a chemical compound with the molecular formula C11H20O2 . ethyl butyl valerolactone and is characterized by its almost colorless liquid appearance. This compound belongs to the class of 2H-pyran-2-ones , which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one,5-butyl-5-ethyltetrahydro- typically involves the oxa-6π-electrocyclization of dienones . This method is favored due to its versatility and efficiency in producing the desired compound. The reaction conditions often include the use of catalysts such as lanthanide triflates or silver (I) triflate , which facilitate the intramolecular additions of hydroxyl or carboxyl groups to olefins .
Industrial Production Methods: In industrial settings, the production of 2H-Pyran-2-one,5-butyl-5-ethyltetrahydro- may involve large-scale hydroalkoxylation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one,5-butyl-5-ethyltetrahydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents like or are used.
Substitution: This compound can participate in nucleophilic substitution reactions, often involving .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions include various oxidized derivatives , reduced forms , and substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2H-Pyran-2-one,5-butyl-5-ethyltetrahydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of heterocyclic compounds .
Biology: biological research , particularly in the study of enzyme interactions and metabolic pathways .
Medicine: In medicine, 2H-Pyran-2-one,5-butyl-5-ethyltetrahydro- is explored for its potential pharmacological properties , including antimicrobial and anti-inflammatory effects.
Industry: Industrially, this compound is used as a perfume ingredient due to its pleasant aroma . It is also employed in the production of flavoring agents and cosmetic products .
Mechanism of Action
The mechanism by which 2H-Pyran-2-one,5-butyl-5-ethyltetrahydro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways , leading to various physiological responses. Its lactone ring structure is crucial for its binding affinity and biological activity .
Comparison with Similar Compounds
- 2H-Pyran-2-one
- 6-Pentyl-2H-pyran-2-one
- 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester
Uniqueness: 2H-Pyran-2-one,5-butyl-5-ethyltetrahydro- stands out due to its unique substituents (butyl and ethyl groups), which confer distinct chemical properties and biological activities . Compared to other 2H-pyran-2-ones , this compound exhibits enhanced stability and specific reactivity in various chemical reactions .
Properties
CAS No. |
67770-79-0 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
5-butyl-5-ethyloxan-2-one |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-11(4-2)8-6-10(12)13-9-11/h3-9H2,1-2H3 |
InChI Key |
BACWTVIXOCGZHC-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC(=O)OC1)CC |
Canonical SMILES |
CCCCC1(CCC(=O)OC1)CC |
67770-79-0 | |
Origin of Product |
United States |
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